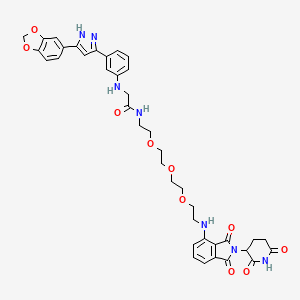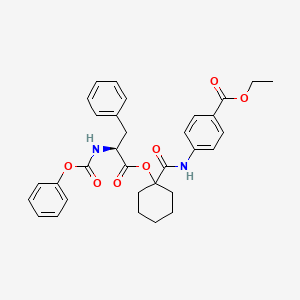
Momelotinib-3,3,5,5-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Momelotinib-3,3,5,5-d4 is a deuterated form of momelotinib, a small molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms at specific positions, which can enhance its metabolic stability and pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Momelotinib-3,3,5,5-d4 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired deuterated compound.
化学反应分析
Types of Reactions: Momelotinib-3,3,5,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Metabolites: These can include hydroxylated or ketone derivatives.
Reduced Metabolites: These can include alcohol or alkane derivatives.
Substituted Derivatives: These can include halogenated or alkylated products.
科学研究应用
Momelotinib-3,3,5,5-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of momelotinib.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on the biological activity and metabolism of momelotinib.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the improved properties of the deuterated compound in comparison to the non-deuterated form.
Industry: Applied in the development of more stable and effective pharmaceutical formulations.
作用机制
Momelotinib-3,3,5,5-d4 exerts its effects by inhibiting the activity of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and immune responses. By inhibiting these kinases, this compound can reduce the proliferation of cancerous cells and alleviate symptoms associated with myelofibrosis .
相似化合物的比较
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis. Unlike Momelotinib-3,3,5,5-d4, it does not have deuterium labeling.
Fedratinib: A selective Janus kinase 2 inhibitor used for myelofibrosis treatment. It also lacks deuterium labeling.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in myelofibrosis treatment, without deuterium labeling.
Uniqueness: this compound is unique due to its deuterium labeling, which can enhance its metabolic stability and pharmacokinetic properties. This can potentially lead to improved efficacy and reduced side effects compared to non-deuterated counterparts .
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2 |
InChI 键 |
ZVHNDZWQTBEVRY-RYIWKTDQSA-N |
手性 SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H] |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


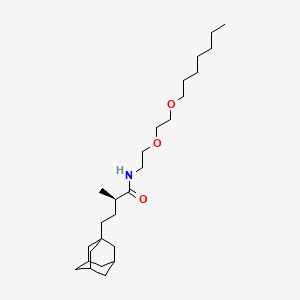
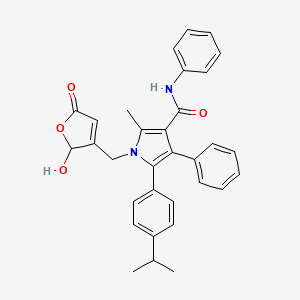
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

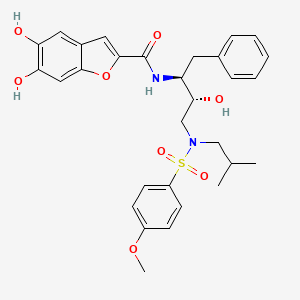
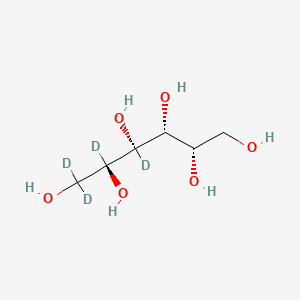
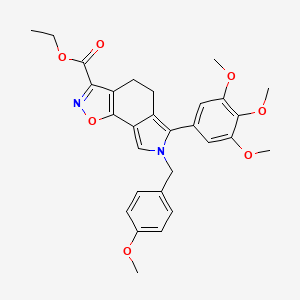


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


